molecular formula C11H16BNO2S B1393160 2-(Thiomorpholinomethyl)phenylboronic acid CAS No. 1158941-47-9

2-(Thiomorpholinomethyl)phenylboronic acid

Cat. No.: B1393160
CAS No.: 1158941-47-9
M. Wt: 237.13 g/mol
InChI Key: PTMSIHHLEIKCOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiomorpholinomethyl)phenylboronic acid typically involves the following steps:

    Formation of the Thiomorpholine Moiety: Thiomorpholine is synthesized by reacting morpholine with sulfur.

    Attachment to the Phenyl Ring: The thiomorpholine moiety is then attached to a phenyl ring through a methylene linker.

    Introduction of the Boronic Acid Group:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiomorpholinomethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Thiomorpholinomethyl)phenylboronic acid involves its ability to form reversible covalent bonds with cis-diols. This property is crucial for its applications in protein-protein interaction studies and organic synthesis. The boronic acid moiety participates in these interactions, while the phenyl ring and thiomorpholine group provide structural stability and potential bioactivity .

Comparison with Similar Compounds

Uniqueness: 2-(Thiomorpholinomethyl)phenylboronic acid is unique due to the presence of the thiomorpholine group, which imparts additional chemical properties and potential bioactivity. This makes it a valuable reagent in various research applications, particularly in medicinal chemistry and protein-protein interaction studies.

Properties

IUPAC Name

[2-(thiomorpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2S/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMSIHHLEIKCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCSCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675156
Record name {2-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158941-47-9
Record name {2-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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